molecular formula C11H18N4O2 B1301092 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine CAS No. 387350-76-7

4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine

Cat. No. B1301092
M. Wt: 238.29 g/mol
InChI Key: RZNQZUBONDNTBD-UHFFFAOYSA-N
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Description

The compound 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine is a derivative of the pyrimidine class, which is known for its wide range of biological activities. Pyrimidine derivatives have been synthesized and studied for various pharmacological properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic effects . Additionally, they have been evaluated for their immunosuppressive activity and as potent FLT3 tyrosine kinase inhibitors, which are relevant in the context of antiproliferative activity against leukemic cell lines .

Synthesis Analysis

The synthesis of pyrimidine derivatives typically involves the nucleophilic attack of amines on halogenated pyrimidine scaffolds. For instance, a series of 4-piperazinopyrimidines with a methylthio substituent at the 5 position was synthesized by reacting 2,4,6-trichloropyrimidine with amines, leading to the separation of isomers . Similarly, the synthesis of 4-N-piperazinyl-thieno[2,3-d]pyrimidines allowed for structural variety at positions 2, 4, and 6 of the scaffold, indicating a versatile approach to modifying the pyrimidine core .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. For example, the crystal and molecular structures of related compounds, such as 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its piperazin-1-ylmethyl derivative, have been determined, revealing that the conformation of the piperazine part of the molecule is influenced by substituents in the phenyl ring . This suggests that the molecular conformation of 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine would also be significant in determining its pharmacological profile.

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives is characterized by their ability to form various bonds and interact with biological targets. The presence of a piperazine moiety can lead to the formation of hydrogen bonds, as seen in the salt-type adduct formed between a pyrimidine derivative and piperidine, which contains multiple independent hydrogen bonds . These interactions are essential for the binding of the compounds to their biological targets, influencing their pharmacological effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The crystallographic analysis provides insights into the density and geometric parameters, which can be correlated with their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME) . Understanding these properties is crucial for the development of pyrimidine derivatives as therapeutic agents.

Scientific Research Applications

Piperazine Derivatives in Therapeutic Applications

Piperazine, a six-membered nitrogen-containing heterocycle, is significant in the design of drugs due to its presence in a wide array of therapeutic agents. These compounds are used as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The versatility of the piperazine scaffold is highlighted by its ability to be modified to enhance the medicinal potential of the resultant molecules, emphasizing its role in drug discovery and development (Rathi et al., 2016).

Pyrimidine Derivatives in Anti-inflammatory and Anticancer Research

Pyrimidine derivatives exhibit a broad spectrum of pharmacological effects including anti-inflammatory and anticancer activities. Their anti-inflammatory effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators. Literature studies reveal that a significant number of pyrimidines show potent anti-inflammatory effects. Additionally, the structural activity relationship (SAR) of numerous pyrimidines has been discussed in detail, providing clues for the synthesis of novel pyrimidine analogs with enhanced activities and minimal toxicity (Rashid et al., 2021).

Synthetic Approaches and Biological Activities of Pyrimidine-Triazine Hybrids

The hybridization of pyrimidine and triazine moieties has resulted in compounds with potent biological activities such as anticonvulsant, antiviral, anti-inflammatory, and analgesic effects. Various synthetic routes have been utilized to prepare these molecular hybrids, with significant emphasis on structure-activity relationships and molecular docking studies. This highlights the synthetic feasibility and broad biological activities of pyrimidine-triazine hybrids, underscoring the importance of these scaffolds in medicinal chemistry (Asgaonkar et al., 2022).

Antimycobacterial Activity of Piperazine Analogues

Piperazine derivatives have demonstrated potent activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review on anti-mycobacterial compounds over the past five decades underscores the critical role of piperazine as a vital building block in developing safer, selective, and cost-effective anti-mycobacterial agents. This review serves as a valuable resource for medicinal chemists, elaborating on the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules (Girase et al., 2020).

Safety And Hazards

DPI is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It is recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

4,6-dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-16-10-7-11(17-2)14-9(13-10)8-15-5-3-12-4-6-15/h7,12H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNQZUBONDNTBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)CN2CCNCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371208
Record name 4,6-dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine
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Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine

CAS RN

387350-76-7
Record name 4,6-Dimethoxy-2-(1-piperazinylmethyl)pyrimidine
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Record name 4,6-dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine
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